molecular formula C20H21FN4O4S B2370508 4-ethoxy-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide CAS No. 1172061-65-2

4-ethoxy-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2370508
CAS No.: 1172061-65-2
M. Wt: 432.47
InChI Key: OLQMRZFMTQNNKY-UHFFFAOYSA-N
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Description

4-ethoxy-1-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. It is a pyrazole derivative that has been extensively studied for its pharmacological properties and therapeutic potential.

Scientific Research Applications

Structural Analysis and Molecular Interactions

The study of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides revealed insights into the geometric parameters and molecular interactions of related pyrazoline derivatives. These compounds demonstrate how substituents on the phenyl groups and the pyrazoline ring influence molecular geometry and intermolecular interactions, such as hydrogen bonding patterns, which are crucial for understanding their potential applications in material science and molecular engineering (Köysal et al., 2005).

Cytotoxic Activity and Anticancer Potential

Research into novel pyrazolo[1,5-a]pyrimidines and Schiff bases, derived from similar pyrazole carboxamides, explored their cytotoxic activities against various human cancer cell lines. These studies offer a foundation for understanding how structural modifications of pyrazole derivatives can impact their efficacy as potential anticancer agents, highlighting the significance of pyrazole carboxamides in medicinal chemistry (Hassan et al., 2015).

Antimicrobial Applications

Synthesis of novel Schiff bases using pyrazole carboxaldehyde derivatives has shown significant antimicrobial activity, indicating the potential of pyrazole carboxamides in developing new antimicrobial agents. This research underscores the importance of structural diversity in pyrazole derivatives for enhancing biological activity (Puthran et al., 2019).

Radiotracer Development for Neurological Studies

The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide showcases the application of pyrazole carboxamides in developing positron emission tomography (PET) radiotracers for studying CB1 cannabinoid receptors in the brain. This research highlights the compound's relevance in neurological studies and drug development (Katoch-Rouse & Horti, 2003).

Antiproliferative Activities and Drug Discovery

The design and synthesis of pyrazole-sulfonamide derivatives from pyrazole carboxamides demonstrated antiproliferative activities against cancer cell lines. These findings emphasize the utility of pyrazole carboxamides in the discovery and development of new drugs with potential anticancer properties (Mert et al., 2014).

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O4S/c1-2-29-18-13-25(16-7-5-15(21)6-8-16)24-19(18)20(26)23-12-11-14-3-9-17(10-4-14)30(22,27)28/h3-10,13H,2,11-12H2,1H3,(H,23,26)(H2,22,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQMRZFMTQNNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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